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molecular formula C21H27FN6 B611096 7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine CAS No. 1345458-66-3

7-(1-tert-butyl-1H-pyrazol-4-yl)-N-{[(3S)-3-fluoropiperidin-3-yl]methyl}-1,6-naphthyridin-5-amine

Cat. No. B611096
M. Wt: 382.49
InChI Key: KZHRNYBKXGVNJT-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08633319B2

Procedure details

7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride (1 wt) is dissolved/suspended in water (10 vol) and washed with ethyl acetate (2×5 vol). The acidic aqueous phase is basified with 32% NaOH (0.6 vol) to pH 10 and extracted with ethyl acetate (2×5 vol). The extracts are washed with 5% w/v sodium chloride in water (5 vol). The combined extracts are concentrated on the Buchi to a solid. The residue is suspended in n-butyl acetate (2.8 vol) and heated to 73-78° C. to complete dissolution. The solution is line filtered through a 5 μM domnick hunter filter, with a 0.2 vol line wash. The solution is cooled to 45-50° C. and seeded with the title compound (0.001 wt). The mixture is cooled to 40-45° C. and aged for 50 min. The slurry is diluted with TBME (3 vol) over 30 min at 40-45° C., and aged at 40-45° C. for 1 h. The slurry is cooled to 20-23° C. and aged for 16 h. The solid is filtered, washed with 1:1 v/v n-butyl acetate/TBME (1 vol) followed by TBME (2×2 vol) and dried in vacuo at 40±5° C. to constant probe temperature.
Name
7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][C:4]([N:7]1[CH:11]=[C:10]([C:12]2[N:13]=[C:14]([NH:22][CH2:23][C@:24]3([F:30])[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]3)[C:15]3[CH:16]=[CH:17][CH:18]=[N:19][C:20]=3[CH:21]=2)[CH:9]=[N:8]1)([CH3:6])[CH3:5]>O>[CH3:6][C:4]([N:7]1[CH:11]=[C:10]([C:12]2[N:13]=[C:14]([NH:22][CH2:23][C@:24]3([F:30])[CH2:29][CH2:28][CH2:27][NH:26][CH2:25]3)[C:15]3[CH:16]=[CH:17][CH:18]=[N:19][C:20]=3[CH:21]=2)[CH:9]=[N:8]1)([CH3:3])[CH3:5] |f:0.1.2|

Inputs

Step One
Name
7-[1-(1,1-Dimethylethyl)-1H-pyrazol-4-yl]-N-{[(3S)-3-fluoro-3-piperidinyl]methyl}-1,6-naphthyridin-5-amine dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.Cl.CC(C)(C)N1N=CC(=C1)C=1N=C(C=2C=CC=NC2C1)NC[C@]1(CNCCC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with ethyl acetate (2×5 vol)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×5 vol)
WASH
Type
WASH
Details
The extracts are washed with 5% w/v sodium chloride in water (5 vol)
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts are concentrated on the Buchi to a solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolution
FILTRATION
Type
FILTRATION
Details
filtered through a 5 μM domnick hunter
FILTRATION
Type
FILTRATION
Details
filter, with a 0.2 vol line
WASH
Type
WASH
Details
wash
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled to 45-50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to 40-45° C. and aged for 50 min
Duration
50 min
ADDITION
Type
ADDITION
Details
The slurry is diluted with TBME (3 vol) over 30 min at 40-45° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The slurry is cooled to 20-23° C. and aged for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
washed with 1:1 v/v n-butyl acetate/TBME (1 vol)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40±5° C. to constant probe temperature

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C)(C)N1N=CC(=C1)C=1N=C(C=2C=CC=NC2C1)NC[C@]1(CNCCC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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